molecular formula C9H14O4 B13802490 2-Methyl-2-butene-1,4-diyl diacetate CAS No. 59054-99-8

2-Methyl-2-butene-1,4-diyl diacetate

Cat. No.: B13802490
CAS No.: 59054-99-8
M. Wt: 186.20 g/mol
InChI Key: LJPNEMAMFITRSO-QPJJXVBHSA-N
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Description

2-Methyl-2-butene-1,4-diyl diacetate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59054-99-8

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

[(E)-4-acetyloxy-3-methylbut-2-enyl] acetate

InChI

InChI=1S/C9H14O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4H,5-6H2,1-3H3/b7-4+

InChI Key

LJPNEMAMFITRSO-QPJJXVBHSA-N

Isomeric SMILES

C/C(=C\COC(=O)C)/COC(=O)C

Canonical SMILES

CC(=CCOC(=O)C)COC(=O)C

Origin of Product

United States

Contextualization Within the Field of Unsaturated Diacetate Chemistry

Unsaturated diacetates are a class of organic compounds characterized by the presence of at least one carbon-carbon double bond and two acetate (B1210297) ester functional groups. This combination of functionalities imparts a versatile reactivity profile, making them valuable intermediates in various chemical transformations. The alkene moiety can participate in a wide array of reactions, including olefin metathesis, hydrogenation, and various addition reactions, while the acetate groups can be hydrolyzed to the corresponding diols or serve as leaving groups in substitution reactions.

In recent years, unsaturated diacetates, particularly simple C4 structures like cis-2-butene-1,4-diyl diacetate, have gained prominence as key reactants in oleochemical cross-metathesis. beilstein-journals.orgnih.gov This powerful reaction allows for the synthesis of α,ω-difunctional compounds from renewable resources like fatty acids. researchgate.net These products are valuable monomers for the production of polymers such as polyesters and polyamides. beilstein-journals.orgresearchgate.net The symmetrical nature of compounds like cis-2-butene-1,4-diyl diacetate is particularly advantageous in cross-metathesis as it minimizes the formation of undesired self-metathesis byproducts. chemrxiv.org The presence of the acetate groups provides the necessary functionality for subsequent polymerization steps.

2-Methyl-2-butene-1,4-diyl diacetate fits squarely within this context. As a C5 unsaturated diacetate, it represents a more complex building block compared to its C4 analog. The additional methyl group, derived from its isoprene (B109036) skeleton, introduces steric and electronic factors that can influence the regioselectivity and stereoselectivity of reactions at the double bond, offering chemists a more nuanced tool for constructing complex molecular architectures.

Below is a data table of the physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₁₄O₄
Molar Mass 186.21 g/mol
Isomers (E)-2-Methyl-2-butene-1,4-diyl diacetate
(Z)-2-Methyl-2-butene-1,4-diyl diacetate
CAS Number (E-isomer) 59054-99-8
CAS Number (Z-isomer) 59055-00-4 chemsrc.com

Significance As a Strategic Building Block in Organic Synthesis

The strategic value of 2-Methyl-2-butene-1,4-diyl diacetate in organic synthesis stems from its identity as a functionalized isoprene (B109036) unit. Isoprene (2-methyl-1,3-butadiene) is a fundamental five-carbon building block for a vast array of natural products, including terpenes, terpenoids, and steroids. wikipedia.orgbritannica.com The "isoprene rule," formulated by Otto Wallach in 1887, recognized that many complex natural molecules are assembled from these C5 units. britannica.com Therefore, having a pre-functionalized and stable isoprene synthon like this compound is highly advantageous for synthetic chemists aiming to construct these intricate molecules.

One of the primary methods for synthesizing this compound is the palladium-catalyzed telomerization of isoprene with acetic acid. documentsdelivered.com This reaction involves the dimerization of isoprene in the presence of a nucleophile (acetic acid), leading to a functionalized C10 backbone, or the direct addition of acetic acid across the isoprene unit under certain conditions. The resulting diacetate can then serve as a versatile intermediate.

The strategic importance of this building block lies in its potential for controlled chemical manipulation:

Hydrolysis: The two acetate (B1210297) groups can be easily hydrolyzed to reveal the corresponding diol, 2-methyl-2-butene-1,4-diol. This diol can then be used in the synthesis of polyesters or be subjected to selective oxidation or other functional group transformations.

Metathesis Reactions: The trisubstituted double bond can participate in olefin cross-metathesis reactions, allowing for the coupling of the isoprene unit with other molecules to build larger, more complex structures, similar to the applications seen with its unmethylated analog. researchgate.net

Addition Reactions: The double bond is susceptible to a variety of electrophilic addition reactions, enabling the introduction of further functionality onto the carbon skeleton. The methyl group's influence on the stability of potential carbocation intermediates can direct the regiochemical outcome of these additions. pearson.com

While specific, widespread applications in total synthesis are still emerging, its structural relationship to important natural fragrance compounds like lavandulol (B192245) and lavandulyl acetate highlights its potential. biorxiv.orgwikipedia.org Microbial biosynthesis routes are now being developed to produce these related terpenoids, underscoring the demand for efficient access to such functionalized C5 building blocks. researchgate.netbiorxiv.org

Catalysis and Organometallic Transformations

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful synthetic tool, and 2-Methyl-2-butene-1,4-diyl diacetate serves as a key building block in these reactions. nih.gov Specifically, its cis-isomer, cis-2-butene-1,4-diyl diacetate, is frequently employed as a difunctionalized co-substrate in cross-metathesis reactions. beilstein-journals.org This process allows for the synthesis of α,ω-difunctional compounds, which are valuable intermediates and precursors for polymers. researchgate.netnih.gov The symmetry of the diacetate is advantageous as it leads to only the two desired cross-metathesis products, simplifying the product mixture. nih.gov

Cross-metathesis (CM) is an intermolecular reaction that joins two different alkenes. organic-chemistry.org The cross-metathesis of cis-2-butene-1,4-diyl diacetate with unsaturated fatty acid esters, such as methyl oleate (B1233923), has been studied as a sustainable method to produce value-added chemicals from renewable resources. beilstein-journals.orgnih.gov This specific reaction yields methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate (B1210297), both of which are interesting monomers for the synthesis of various polymers. beilstein-journals.org The reaction is typically performed with an excess of the diacetate to shift the equilibrium towards the desired cross-metathesis products. nih.gov

The success of cross-metathesis reactions involving this compound is highly dependent on the catalyst used. Ruthenium-based catalysts are favored due to their high reactivity, stability, and remarkable tolerance toward a wide variety of organic functional groups. harvard.edunih.gov

Studies on the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate have evaluated a range of phosphine (B1218219) and N-heterocyclic carbene (NHC) ruthenium catalysts. beilstein-journals.orgnih.gov These include the first-generation Grubbs catalyst ([Ru]-1), second-generation Grubbs catalyst ([Ru]-2), and various Hoveyda-Grubbs type catalysts ([Ru]-4, [Ru]-5). beilstein-journals.org Second-generation catalysts, which feature an NHC ligand, generally exhibit higher metathesis activity and greater tolerance for functional groups compared to their first-generation phosphine-based counterparts. beilstein-journals.orgharvard.edu For instance, in the reaction with methyl oleate, the use of second-generation Grubbs and Hoveyda-Grubbs catalysts significantly increased the cross-metathesis selectivity by reducing the undesired self-metathesis of the fatty acid ester. beilstein-journals.org Hoveyda-Grubbs catalysts, in particular, are noted for their stability and can initiate at room temperature, making them easy to handle. tkelly.org

The structure of the ruthenium catalyst, especially the nature of its ligands, profoundly impacts its performance in metathesis reactions with this compound. The transition from first-generation catalysts with phosphine ligands (like tricyclohexylphosphine, PCy₃) to second-generation catalysts bearing N-heterocyclic carbene (NHC) ligands marks a significant enhancement in catalytic activity. beilstein-journals.orgharvard.edu NHC ligands are strong σ-donors that stabilize the 14-electron intermediate in the catalytic cycle, making the catalyst more effective. harvard.edu

In the cross-metathesis of methyl oleate and cis-2-butene-1,4-diyl diacetate, catalysts with NHC ligands (such as [Ru]-2 and [Ru]-4) demonstrated considerably higher cross-metathesis selectivity compared to the first-generation Grubbs catalyst ([Ru]-1). beilstein-journals.org Furthermore, catalysts featuring bidentate Schiff base ligands ([Ru]-5–[Ru]-8) also showed high conversions and yields, although they require chemical activation. beilstein-journals.org The design of the ligand can also influence catalyst stability and initiation temperature; for example, the isopropoxystyrene chelating ligand in Hoveyda-Grubbs catalysts contributes to their high stability. nih.gov The steric bulk of ligands is another critical factor, with less sterically hindered ligands sometimes being necessary for reactions with bulky substrates.

The following table summarizes the performance of various ruthenium catalysts in the cross-metathesis of methyl oleate (1) with cis-2-butene-1,4-diyl diacetate (2). beilstein-journals.org

Performance of Ruthenium Catalysts in Cross-Metathesis
Catalyst IDCatalyst TypeConversion of 1 (%)Yield of Product 3 (%)Yield of Product 4 (%)CM Selectivity (%)
[Ru]-1Grubbs 1st Gen.90303134
[Ru]-2Grubbs 2nd Gen.95656568
[Ru]-4Hoveyda-Grubbs 2nd Gen.96676770
[Ru]-7Schiff Base98808082

Reaction conditions: 1.0 mol % catalyst, fivefold excess of 2, toluene, 50 °C, 5 h. Product 3 is methyl 11-acetoxyundec-9-enoate; Product 4 is undec-2-enyl acetate. Data sourced from Behr et al. (2011). beilstein-journals.org

Ruthenium-catalyzed olefin metathesis is known for its tolerance of a wide array of functional groups, including esters, acids, and alcohols, which allows for the use of substrates like this compound without extensive protection-deprotection steps. researchgate.netharvard.edu The cross-metathesis of this diacetate has been successfully performed with unsaturated fatty acid esters, demonstrating the viability of using oleochemicals as substrates. beilstein-journals.org

The stereochemistry of the substrate plays a crucial role. The cis-isomer of 2-butene-1,4-diyl diacetate exhibits high metathesis reactivity. beilstein-journals.org In contrast, the corresponding trans-isomer is less reactive because its geometry hinders the formation of the necessary metallacyclobutane intermediate in the catalytic cycle. beilstein-journals.org This highlights the importance of substrate geometry in determining the efficiency of the metathesis reaction. The presence of two electron-withdrawing acetate groups at the β-positions of the double bond slightly reduces the reactivity of the diacetate, but its cis-configuration largely compensates for this effect. beilstein-journals.org

The high functional group tolerance of modern ruthenium catalysts often obviates the need for protecting groups. beilstein-journals.org An investigation into the cross-metathesis of oleic acid (containing a free carboxylic acid) with cis-2-butene-1,4-diol (B44940) (containing free hydroxyl groups) was conducted to assess the influence of the acetate protecting groups present in their esterified and acylated counterparts (methyl oleate and cis-2-butene-1,4-diyl diacetate). beilstein-journals.org

The study found that the reaction could proceed without protecting groups, but it required a significantly higher catalyst loading to achieve comparable conversions. beilstein-journals.org For instance, the reaction between the unprotected oleic acid and diol required a catalyst loading of 5.0 mol % to reach 98% conversion, whereas the protected substrates achieved a similar conversion with only 1.5 mol % of the same catalyst. beilstein-journals.org This demonstrates that while the catalyst can tolerate free acid and alcohol functionalities, the acetate protecting groups enhance the efficiency of the metathesis reaction, allowing for lower catalyst loadings. beilstein-journals.org

The table below illustrates the impact of protecting groups on the required catalyst loading. beilstein-journals.org

Influence of Protecting Groups on Catalyst Loading
Substrate 1Substrate 2Catalyst Loading (mol %)Conversion of Substrate 1 (%)
Methyl oleate (Protected)cis-2-butene-1,4-diyl diacetate (Protected)1.598
Oleic acid (Unprotected)cis-2-butene-1,4-diol (Unprotected)1.541
Oleic acid (Unprotected)cis-2-butene-1,4-diol (Unprotected)5.098

Reaction conditions: Schiff base catalyst [Ru]-7, toluene, 5 h, 50 °C. Data sourced from Behr et al. (2011). beilstein-journals.org

The generally accepted mechanism for olefin metathesis, first proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates. harvard.eduacs.org The catalytic cycle is initiated by the reaction of an olefin with the metal alkylidene catalyst. masterorganicchemistry.com

In the context of the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate, the catalytic cycle begins with the activation of the precatalyst to form a 14-electron active species. beilstein-journals.orgacs.org This active ruthenium carbene then undergoes a [2+2] cycloaddition with one of the olefin substrates to form a ruthenacyclobutane. masterorganicchemistry.com This four-membered ring intermediate is unstable and undergoes a retro-[2+2] cycloaddition to release a new olefin and a new ruthenium carbene. masterorganicchemistry.com This new carbene can then react with the second olefin substrate, propagating the cycle and eventually leading to the formation of the cross-metathesis products. beilstein-journals.org As mentioned previously, the stereochemistry of the substrate is critical at the cycloaddition step; the trans-isomer of 2-butene-1,4-diyl diacetate is thought to be unreactive because it cannot readily form the required metallacyclobutane intermediate. beilstein-journals.org For first-generation Grubbs catalysts, a dissociative mechanism is dominant, where a phosphine ligand must dissociate from the metal center to allow the incoming olefin to coordinate before cycloaddition can occur. harvard.edu

Cross-Metathesis with Unsaturated Substrates

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. These reactions often proceed through the formation of π-allylpalladium intermediates, which can then be intercepted by various reagents.

Palladium(0)-Catalyzed Transformations Involving Nucleophiles

Detailed studies outlining the Palladium(0)-catalyzed transformations of this compound with nucleophiles are not available in the reviewed scientific literature.

For the related compound, (Z)-2-butene-1,4-diyl diacetate, research has shown that it undergoes reactions with bifunctional nitrogen nucleophiles in the presence of a Palladium(0) catalyst. acs.orgacs.org These reactions typically involve the formation of a π-allylpalladium complex, which is subsequently attacked by the nucleophile to form new carbon-nitrogen bonds, leading to the synthesis of various nitrogen-containing heterocyclic compounds. acs.orgacs.org The presence of a methyl group on the double bond, as in this compound, would be expected to significantly influence the regioselectivity of the nucleophilic attack on the corresponding π-allyl intermediate, but specific data is not available.

Palladium(II)-Catalyzed Isomerization Processes

Specific research on the Palladium(II)-catalyzed isomerization of this compound could not be identified in the available literature.

However, the isomerization of the parent compound, (Z)-1,4-diacetoxy-2-butene, has been studied. researchgate.net These processes, catalyzed by Pd(II) complexes, can lead to the corresponding (E)-isomer. researchgate.net The mechanism of such isomerizations is complex and can be influenced by the solvent and the specific palladium catalyst used. researchgate.net It is plausible that this compound could undergo similar (Z/E) isomerization, though the steric and electronic effects of the methyl substituent would likely affect the reaction kinetics and equilibrium position.

Other Transition Metal-Mediated Processes

While palladium is a dominant metal in this area, other transition metals are also used to effect unique transformations.

No specific studies on transition metal-mediated processes, other than those involving palladium, for this compound were found.

In contrast, the unmethylated analogue, cis-2-butene-1,4-diyl diacetate, has been utilized in Ruthenium-catalyzed cross-metathesis reactions. researchgate.netbeilstein-journals.orgnih.govnih.gov For instance, its reaction with methyl oleate, using various phosphine and N-heterocyclic carbene ruthenium catalysts, has been optimized to produce value-added α,ω-difunctional monomers for polymer synthesis. researchgate.netbeilstein-journals.orgnih.govnih.gov The success of these reactions demonstrates the utility of such substrates in olefin metathesis, a powerful carbon-carbon double bond-forming methodology. The applicability of this reaction to this compound remains unexplored in the literature.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Synthon for Complex Molecular Architectures

As a versatile synthon, 2-Methyl-2-butene-1,4-diyl diacetate and its derivatives are instrumental in the stereocontrolled synthesis of intricate molecular frameworks. The diacetate functionality can be readily hydrolyzed to the corresponding diol, which can then participate in a variety of synthetic transformations.

While direct cycloaddition reactions involving this compound for the construction of carbocyclic frameworks are not extensively documented in readily available literature, the core butene structure is a fundamental component in cycloaddition reactions. For instance, dienes are key components in Diels-Alder reactions to form six-membered rings. The functional handles on derivatives of 2-butene-1,4-diol (B106632) allow for the construction of more complex carbocyclic systems through multi-step synthetic sequences.

The synthesis of spiroheterocyclic systems often involves palladium-catalyzed reactions that can create complex, three-dimensional structures. While specific examples detailing the use of this compound in these reactions are not prominent, the underlying principles of these syntheses can be applied to appropriately functionalized derivatives of 2-methyl-2-butene-1,4-diol. Palladium-catalyzed spirocyclization typically involves the coordination of an alkene to a palladium(II) center, making it susceptible to nucleophilic attack and subsequent cyclization to form spirocyclic structures.

Lactone scaffolds are prevalent in many biologically active natural products and are important targets in organic synthesis. The diol precursor of this compound, 2-methyl-2-butene-1,4-diol, can be derivatized to form lactones. For instance, the oxidative lactonization of diols is a common strategy for lactone synthesis. Research has shown that cis-2-butene-1,4-diol (B44940) can be efficiently converted into the corresponding lactone in high yield through biocatalytic oxidation. nih.gov This process typically involves the enzymatic oxidation of one of the alcohol groups to an aldehyde, which then undergoes intramolecular cyclization and further oxidation to the lactone. Given this precedent, 2-methyl-2-butene-1,4-diol, obtained from the hydrolysis of the diacetate, is a viable substrate for similar transformations to yield substituted lactone scaffolds.

Precursor for Functional Monomers in Polymer Science

In the realm of polymer science, this compound and its parent compound, 2-butene-1,4-diyl diacetate, are valuable precursors for the synthesis of functional monomers. These monomers can be polymerized to create materials with tailored properties and contribute to the development of sustainable polymer feedstocks.

Telechelic polymers are macromolecules that possess reactive functional groups at their chain ends. These polymers are crucial for creating more complex polymeric architectures such as block copolymers and polymer networks. The diol corresponding to this compound can be used in polycondensation reactions to produce unsaturated telechelic polyether diols. For example, the catalytic condensation of cis-2-butene-1,4-diol has been shown to generate poly(2-butenediol), which is a telechelic polyether diol. nih.gov These oligomers can then act as macromonomers in subsequent polymerization reactions, such as in the synthesis of triblock copolymers. nih.gov Acyclic Diene Metathesis (ADMET) polymerization is another powerful technique for the synthesis of telechelic polymers from diene monomers. researchgate.net

A significant application of derivatives of 2-butene-1,4-diol is in the production of sustainable polymers from renewable resources. The cross-metathesis of cis-2-butene-1,4-diyl diacetate with compounds derived from natural oils, such as methyl oleate (B1233923), yields value-added functional monomers. nih.gov This reaction, often catalyzed by ruthenium complexes, produces α,ω-difunctional substrates that can be used in the synthesis of a variety of sustainable polymers. researchgate.netnih.gov This approach is a prime example of how readily available bio-based feedstocks can be converted into valuable chemical intermediates for the polymer industry, thereby reducing the reliance on petrochemical sources. nih.gov The resulting monomers can be used to produce polyesters and other polymers with diverse applications. nih.gov

Pathways to Stereochemically Defined Derivativeschemcalc.org

The spatial arrangement of atoms in molecules, or stereochemistry, plays a critical role in determining the physical properties and chemical reactivity of compounds. In the case of this compound, the presence of a carbon-carbon double bond results in two geometric isomers: the (Z)-isomer and the (E)-isomer. The synthesis of 1,4-hetero-bifunctionalized (Z)-alkenes is particularly challenging because they are thermodynamically less stable than their (E)-counterparts, necessitating specific synthetic strategies to control the stereochemical outcome. researchgate.net

Detailed research has established several effective pathways for the synthesis of stereochemically defined derivatives of this compound and related structures, with a significant focus on obtaining the (Z)-isomer.

Palladium-Catalyzed Synthesis

One prominent method involves the palladium-catalyzed addition of organoboronic acids to but-2-yne-1,4-diyl diacetate. researchgate.net This approach provides a direct route to 2-substituted (Z)-but-2-ene-1,4-diyl diacetates with high stereoselectivity. The reaction of an alkylboronic acid with but-2-yne-1,4-diyl diacetate in the presence of a palladium catalyst selectively yields the corresponding (Z)-isomer. researchgate.net For instance, employing methylboronic acid in this reaction would theoretically produce (Z)-2-Methyl-2-butene-1,4-diyl diacetate.

The versatility of this method has been demonstrated with a range of alkylboronic acids, affording the desired 2-substituted (Z)-but-2-ene-1,4-diyl diacetates in moderate to good yields. researchgate.net However, the yields can be influenced by the nature of the substituent on the boronic acid. For example, alkylboronic acids containing 2-methylphenyl or vinyl groups have been reported to give lower yields of the corresponding diacetate products. researchgate.net

Table 1: Reported Yields for the Synthesis of 2-Substituted (Z)-but-2-ene-1,4-diyl diacetates via Palladium-Catalyzed Addition researchgate.net
Entry (Compound ID)Substituent Group (from Alkylboronic Acid)Yield (%)
3aa-3faVarious Alkyl Groups49-67
3haSpecific Alkyl Group76
3gaAlkyl with 2-Methylphenyl Group14
3iaAlkyl with Vinyl Group31
3jaAlkyl with Vinyl Group38

Enzymatic and Chemocatalytic Methods for Monoesters

Another important class of stereochemically defined derivatives is the monoesters of (Z)-2-butene-1,4-diols. These compounds are valuable intermediates in organic synthesis. researchgate.net Access to these structures can be achieved through methods that rely on the formal desymmetrization of (Z)-alkenes. researchgate.net

Historically, enzymatic methods have been employed, such as the deacylation of (Z)-2-butene-1,4-diol diesters using lipases from porcine pancreas (PPL) or Pseudomonas cepacia (lipase PS-D). researchgate.net Conversely, the enzymatic acylation of (Z)-2-butene-1,4-diols with vinyl acylates also provides a route to these monoesters. researchgate.net

More recently, a general, chemoselective, and direct synthesis of (Z)-2-butene-1,4-diol monoesters has been developed. This protocol utilizes a palladium-catalyzed decarboxylative acyloxylation involving vinyl ethylene (B1197577) carbonates (VECs) and various carboxylic acids. The reaction proceeds under mild conditions and provides access to a diverse range of (Z)-2-butene-1,4-diol monoesters with excellent regio- and stereoselectivity. researchgate.net These monoester synthons are highly useful for further synthetic transformations, allowing for the rapid diversification of these stereochemically defined molecules. researchgate.net

Advanced Analytical and Computational Approaches for Structural and Reactivity Analysis

Spectroscopic Methodologies for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry Techniques)

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the (E)-isomer of 2-Methyl-2-butene-1,4-diyl diacetate, distinct signals are expected for the vinylic proton, the different methylene (B1212753) groups, the vinylic methyl group, and the acetate (B1210297) methyl groups. The coupling between the vinylic proton and the adjacent methylene protons would be characteristic.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The molecule is expected to show distinct signals for the two carbonyl carbons of the acetate groups, the two olefinic carbons, the two methylene carbons, the vinylic methyl carbon, and the two acetate methyl carbons. The chemical shifts provide insight into the electronic environment of each carbon atom.

Predicted NMR Data for (E)-2-Methyl-2-butene-1,4-diyl diacetate

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Vinylic H ~5.5 - 5.8 Triplet (t) 1H =CH-
Methylene H (allylic, C1) ~4.5 - 4.7 Singlet (s) 2H -C(CH₃)=CH-CH₂OAc
Methylene H (allylic, C4) ~4.6 - 4.8 Doublet (d) 2H =C(CH₃)-CH₂OAc
Vinylic Methyl H ~1.7 - 1.9 Singlet (s) 3H =C(CH₃)-
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carbonyl C~170 - 1722 x -C=O
Olefinic C (quaternary)~135 - 140=C(CH₃)-
Olefinic C (tertiary)~120 - 125=CH-
Methylene C (C1)~65 - 70-CH₂OAc
Methylene C (C4)~60 - 65-CH₂OAc
Acetate Methyl C~20 - 222 x -OCOCH₃
Vinylic Methyl C~15 - 20=C(CH₃)-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would be dominated by the characteristic absorptions of the ester groups and the carbon-carbon double bond.

Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~1740 Strong C=O stretch Ester (acetate)
~1670 Weak to Medium C=C stretch Trisubstituted alkene
~1220 Strong C-O stretch Ester (acetate)
~2950-3000 Medium C-H stretch sp³ C-H (alkyl)

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (186.21 g/mol ) nist.gov. Subsequent fragmentation would likely involve the loss of acetic acid (60 Da) or an acetoxy radical (59 Da), as well as cleavage of the allylic bonds, leading to characteristic fragment ions.

Computational Chemistry and Molecular Modeling

Computational chemistry offers profound insights into the reactivity and three-dimensional structure of this compound, complementing experimental data.

The reactivity of this compound is largely dictated by the allylic acetate functional groups. It is an excellent substrate for transition metal-catalyzed reactions, particularly those involving palladium.

Computational studies on analogous allylic acetates show that the primary site of reactivity is the carbon-oxygen bond of the acetate group nih.gov. In palladium-catalyzed allylic substitution reactions, the regioselectivity of nucleophilic attack is a key consideration. The substrate contains two potential leaving groups attached to a primary (C4) and a tertiary (C1) allylic carbon. Theoretical models predict that nucleophilic attack will overwhelmingly occur at the less sterically hindered primary carbon (C4) of the π-allyl palladium intermediate that is formed, regardless of which acetate group initially leaves organic-chemistry.org. This high regioselectivity is a common feature in palladium-catalyzed reactions of unsymmetrical allylic substrates.

The most studied reaction pathway for allylic acetates is the palladium-catalyzed allylic substitution (Tsuji-Trost reaction). Computational modeling can elucidate the entire catalytic cycle for a substrate like this compound.

The generally accepted mechanism involves the following key steps nih.govorganic-chemistry.org:

Oxidative Addition: A low-valent palladium(0) complex coordinates to the double bond of the diacetate. This is followed by the oxidative addition of the palladium into the C-O bond of one of the allylic acetates. This step is typically the rate-determining step and involves a well-defined transition state. The result is the formation of a cationic (π-allyl)palladium(II) complex and the displacement of an acetate anion.

Nucleophilic Attack: A nucleophile then attacks the π-allyl ligand. The transition state for this step determines the regioselectivity and stereoselectivity of the product. As mentioned, for this compound, calculations would predict a lower energy transition state for attack at the primary carbon.

Reductive Elimination: This final step involves the formation of the new carbon-nucleophile bond and the regeneration of the palladium(0) catalyst, allowing the cycle to continue.

Computational chemistry allows for the calculation of the energies of all intermediates and transition states along this pathway, providing a quantitative understanding of the reaction's feasibility and selectivity.

The three-dimensional shape and conformational flexibility of this compound are crucial to its reactivity. Molecular modeling can predict the most stable conformations by calculating the potential energy surface as a function of bond rotations.

A key factor governing the conformation is allylic strain (A¹,³ strain) . This refers to the steric repulsion between a substituent on one end of a double bond (the methyl group at C2) and a substituent on the adjacent allylic carbon (the acetoxy group at C1) nih.govnih.gov.

To minimize this steric clash, the molecule will adopt a conformation where the bulky groups are staggered. Specifically, rotation around the C2-C1 single bond will be constrained. The most stable conformer is predicted to be one where the C1-OAc bond is oriented away from the C2-methyl group. Computational models, such as Density Functional Theory (DFT), can precisely calculate the energy penalty associated with unfavorable conformations and determine the dihedral angles of the lowest energy state. This pre-organization in a specific conformation can significantly influence the molecule's ability to bind to catalyst active sites and affect the energy of reaction transition states.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems with Enhanced Green Chemistry Attributes

The primary application of cis-2-butene-1,4-diyl diacetate has been in olefin metathesis, a powerful carbon-carbon bond-forming reaction. beilstein-journals.orgnih.govnih.gov Future research will undoubtedly focus on creating next-generation catalysts that are not only more active and selective but also more environmentally benign.

One promising avenue is the development of catalysts based on earth-abundant and non-toxic metals, moving away from the more traditionally used ruthenium and palladium. researchgate.net Iron, copper, and other first-row transition metals are being explored as potential catalytic centers. The challenge lies in achieving the high levels of activity and functional group tolerance exhibited by their noble metal counterparts.

Another key area is the design of catalysts that can operate under milder reaction conditions, such as at ambient temperature and pressure, and in greener solvents, ideally water or bio-derived solvents. researchgate.net This reduces the energy consumption and environmental impact of the synthetic process. Furthermore, the development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is a major goal. This facilitates catalyst recovery and recycling, a cornerstone of green chemistry, which is a known challenge with many current homogeneous systems.

Research into enzymatic catalysis for the synthesis and transformation of cis-2-butene-1,4-diyl diacetate and its derivatives is also gaining traction. Lipases, for instance, have been used for the regioselective acylation and deacylation of related diols, offering a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net

A summary of exemplary catalytic systems used in reactions involving cis-2-butene-1,4-diyl diacetate is presented below:

Catalyst TypeReactantsProductsKey Findings
Ruthenium-based metathesis catalystscis-2-butene-1,4-diyl diacetate and methyl oleate (B1233923)Methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate (B1210297)High conversion and selectivity in cross-metathesis for the production of valuable monomers from renewable resources. beilstein-journals.org
Palladium(0) complexes(Z)-2-butene-1,4-diyl bis(methyl carbonate) and nitrogen nucleophilesVarious nitrogen heterocyclesEfficient synthesis of heterocyclic compounds through tandem allylation reactions. acs.org
Porcine Pancreas Lipase (B570770) (PPL)2-substituted (Z)-but-2-ene-1,4-diols and vinyl acetate2-substituted (Z)-4-hydroxybut-2-en-1-yl acylatesRegioselective and chemo-selective acylation under mild, enzymatic conditions. researchgate.net

Exploration of Undiscovered Reaction Pathways and Synthetic Transformations

While metathesis has been a major focus, the reactivity of cis-2-butene-1,4-diyl diacetate is not limited to this transformation. The presence of both a carbon-carbon double bond and two acetate groups provides a rich platform for exploring novel synthetic pathways.

Future research is likely to investigate cycloaddition reactions, such as the Diels-Alder reaction, where the double bond of cis-2-butene-1,4-diyl diacetate can act as a dienophile to construct complex cyclic systems. libretexts.org The functionalization of the resulting adducts could lead to a diverse range of molecular architectures. Additionally, palladium-catalyzed reactions, beyond the known isomerizations, could be explored for stereoselective functionalization of the double bond. researchgate.net For instance, palladium-catalyzed 1,4-difunctionalization of the related 1,3-dienes has been shown to produce polysubstituted alkenes with high stereoselectivity. nih.gov

The development of cascade reactions, where multiple bond-forming events occur in a single pot, is another exciting frontier. Such reactions, initiated by the functional groups present in cis-2-butene-1,4-diyl diacetate, would enhance synthetic efficiency by reducing the number of steps, purification processes, and waste generation. For example, a reaction sequence could be envisioned where an initial transformation of one acetate group triggers a subsequent reaction involving the double bond.

Furthermore, the application of photoredox catalysis could unlock new reaction pathways by accessing radical intermediates under mild conditions. acs.org This could enable novel functionalizations of the olefinic bond that are not accessible through traditional thermal methods.

Integration into Flow Chemistry and Continuous Processing Methodologies

The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govacs.org The integration of reactions involving cis-2-butene-1,4-diyl diacetate into flow chemistry setups is a key area for future development.

For metathesis reactions, continuous flow reactors can improve efficiency and safety. ucl.ac.ukresearchgate.net Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. nih.gov The small reactor volumes enhance heat and mass transfer and minimize the risks associated with handling reactive intermediates. nih.govnih.gov Furthermore, flow chemistry facilitates the use of immobilized catalysts in packed-bed reactors, simplifying product purification and catalyst recycling. rsc.org

The synthesis of cis-2-butene-1,4-diyl diacetate itself could also be adapted to a continuous process, potentially starting from readily available precursors like 1,3-butadiene (B125203) and acetic acid. nih.gov This would enable on-demand production and integration into multistep continuous syntheses. The development of such integrated flow systems, where the synthesis of the substrate and its subsequent transformation are performed in a continuous sequence, represents a significant step towards more efficient and sustainable chemical manufacturing. acs.org

Advanced Computational Design for Targeted Chemical Functionality

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern catalyst and reaction design. rsc.orgnih.govresearchgate.net In the context of cis-2-butene-1,4-diyl diacetate, computational modeling can provide deep mechanistic insights and guide the development of more efficient and selective catalysts.

Future research will likely employ advanced computational methods to:

Design Novel Catalysts: By modeling the interaction of cis-2-butene-1,4-diyl diacetate with various metal centers and ligand scaffolds, it is possible to predict which catalyst architectures will lead to desired reactivity and selectivity. nih.govacs.org This in silico screening can significantly accelerate the discovery of new catalysts with enhanced green chemistry attributes.

Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of potential reaction pathways, identifying key intermediates and transition states. researchgate.net This fundamental understanding can help in optimizing reaction conditions and in predicting and controlling the formation of byproducts. For instance, DFT calculations have been used to understand the stereoselectivity in olefin metathesis reactions. nih.gov

Predict Substrate Reactivity: Computational models can be used to understand how modifications to the substrate structure would affect its reactivity in a given transformation. This could be particularly useful in designing derivatives of cis-2-butene-1,4-diyl diacetate for specific applications.

The synergy between computational prediction and experimental validation will be crucial in unlocking the full synthetic potential of cis-2-butene-1,4-diyl diacetate and in developing highly efficient and sustainable chemical processes based on this versatile molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-2-butene-1,4-diyl diacetate?

  • Methodological Answer : The compound is typically synthesized via esterification of 1,4-butanediol with acetic anhydride under controlled conditions. Pyridine is often used as a catalyst to facilitate the acylation reaction. For instance, cis-2-butene-1,4-diyl diacetate (a structurally related compound) is prepared by reacting cis-2-butene-1,4-diol with acetic anhydride in the presence of pyridine . The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved using flash chromatography with cyclohexane/ethyl acetate gradients .

Q. What analytical techniques are used to characterize this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, confirming acetate group integration and double-bond geometry. Gas chromatography (GC) with internal standards quantifies reaction conversions and yields, as shown in cross-metathesis studies . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. For example, the ¹H NMR spectrum of cis-2-butene-1,4-diyl diacetate shows characteristic peaks at δ 1.96 ppm (-C(O)-CH₃) and δ 5.64 ppm (-CH=CH-) .

Q. How does the presence of electron-withdrawing groups influence the reactivity of this compound in cross-metathesis reactions?

  • Methodological Answer : The acetate groups at the β-positions of the double bond slightly reduce metathesis reactivity due to their electron-withdrawing nature. However, the cis-configuration of the compound enhances compatibility with ruthenium catalysts by enabling metallacyclobutane intermediate formation. Comparative studies with trans-isomers show significantly lower yields due to steric hindrance .

Advanced Research Questions

Q. How do reaction temperature and catalyst loading synergistically influence the yield and selectivity in cross-metathesis reactions involving this compound?

  • Methodological Answer : Optimizing temperature and catalyst loading is critical. At 50°C with 1.5 mol% Schiff base ruthenium catalyst [Ru]-7, cross-metathesis yields reach 76% (Table 5, ). Higher temperatures shift equilibrium toward cross-metathesis by thermally activating the diacetate, while excessive catalyst (>2.0 mol%) leads to plateaued yields due to competing decomposition pathways. Experimental design should include gradient temperature trials (30–50°C) coupled with GC monitoring .

Q. What strategies can be employed to suppress self-metathesis side reactions when using this compound in oleochemical transformations?

  • Methodological Answer :

  • Excess Co-substrate : Using 8 equivalents of diacetate shifts equilibrium toward cross-metathesis, reducing self-metathesis of methyl oleate from 26% to 1% (Table 3, ).
  • Catalyst Selection : Schiff base Ru catalysts (e.g., [Ru]-7) with bulky isopropyl substituents improve cross-metathesis selectivity by 60–67% compared to phosphine-based catalysts .
  • Additives : Adding 100 equivalents of PhSiCl₃ activates latent catalysts, enhancing turnover frequency and suppressing side reactions .

Q. How does the stereochemistry of this compound impact its ability to form metallacyclobutane intermediates during ruthenium-catalyzed metathesis?

  • Methodological Answer : The cis-configuration of the double bond is essential for forming the metallacyclobutane intermediate, a key transition state in metathesis. Computational and experimental studies show that trans-isomers sterically hinder Ru-carbene coordination, leading to <10% yields in cross-metathesis. In contrast, cis-isomers achieve >75% yields under optimized conditions .

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